6'-O-beta-D-Glucopyranosyl phlorigidoside C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

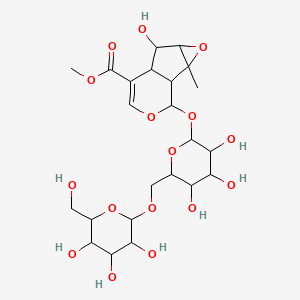

Le 6'-O-β-D-Glucopyranosyl phlorigidoside C est un composé chimique de formule moléculaire C23H34O16 et d'un poids moléculaire de 566,51 g/mol . Il s'agit d'un glycoside d'iridoïde, un type de métabolite secondaire que l'on trouve couramment dans les plantes. Ce composé est connu pour ses activités biologiques potentielles et est souvent utilisé dans la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6'-O-β-D-Glucopyranosyl phlorigidoside C implique généralement la glycosylation du phlorigidoside C avec un donneur de glucopyranosyle. Les conditions réactionnelles incluent souvent l'utilisation d'un catalyseur approprié et d'un solvant pour faciliter le processus de glycosylation. La réaction est généralement effectuée à une température contrôlée pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du 6'-O-β-D-Glucopyranosyl phlorigidoside C implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Cela inclut souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de produit constante. Le produit final est ensuite purifié à l'aide de techniques telles que la chromatographie pour atteindre les niveaux de pureté requis pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le 6'-O-β-D-Glucopyranosyl phlorigidoside C peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2). La réaction est généralement effectuée en milieu acide ou basique.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4). La réaction est généralement effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables.

Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, les ions alcoolate).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation du 6'-O-β-D-Glucopyranosyl phlorigidoside C peut donner différents dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à la formation de différents dérivés substitués .

Applications de la recherche scientifique

Le 6'-O-β-D-Glucopyranosyl phlorigidoside C a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires dans les extraits végétaux.

Biologie : Il est étudié pour ses activités biologiques potentielles, telles que ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme composé de tête pour le développement de nouveaux médicaments.

Mécanisme d'action

Le mécanisme d'action du 6'-O-β-D-Glucopyranosyl phlorigidoside C implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets par la modulation des voies de signalisation impliquées dans l'inflammation, le stress oxydatif et la croissance microbienne. Les cibles moléculaires et les voies spécifiques sont encore à l'étude, mais des études préliminaires suggèrent qu'il peut interagir avec les enzymes et les récepteurs impliqués dans ces processus .

Applications De Recherche Scientifique

6’-O-beta-D-Glucopyranosyl phlorigidoside C has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts.

Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

Industry: It is used in the development of natural product-based formulations for cosmetics and nutraceuticals.

Mécanisme D'action

The mechanism of action of 6’-O-beta-D-Glucopyranosyl phlorigidoside C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and microbial growth. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .

Comparaison Avec Des Composés Similaires

Le 6'-O-β-D-Glucopyranosyl phlorigidoside C peut être comparé à d'autres glycosides d'iridoïde, tels que :

Loganine : Un autre glycoside d'iridoïde avec des activités biologiques similaires.

Généposide : Connu pour ses propriétés anti-inflammatoires et hépato-protectrices.

Catalpol : Étudié pour ses effets neuro-protecteurs et anti-diabétiques.

Activité Biologique

6'-O-beta-D-Glucopyranosyl phlorigidoside C is a glycosylated iridoid compound derived from various plant sources, particularly within the Acanthaceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H24O11

- Structural Characteristics : The compound contains a beta-D-glucopyranosyl group attached to the phlorigidoside backbone, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : The compound modulates the OPG/RANKL/NF-κB signaling pathways, which are critical in inflammatory responses. It has been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.

- Antioxidant Properties : It exhibits significant antioxidant activity, protecting cells from oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

- Immunomodulatory Effects : The compound influences immune responses by regulating cytokine production and modulating immune cell activity, thus enhancing the body's defense mechanisms against pathogens .

1. Anti-inflammatory Activity

Research indicates that this compound effectively reduces inflammation. In animal models, it has demonstrated significant inhibition of edema induced by histamine and dextran, with an ED50 value comparable to standard anti-inflammatory drugs like ibuprofen .

2. Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various assays. For instance, it showed IC50 values ranging from 6.65 to 12 µg/mL in scavenging assays, indicating potent electron-donating abilities which contribute to its protective effects against oxidative damage .

3. Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to significantly reduce tumor volume and viable cell count in models bearing Dalton's Lymphoma Ascites (DLA) cells . The compound's IC50 values against DLA cells were reported at approximately 148.7 μg/mL.

Data Tables

| Activity Type | IC50/ED50 Values | Reference |

|---|---|---|

| Anti-inflammatory | ED50 = 333.52 mg/kg | |

| Antioxidant | IC50 = 6.65 - 12 µg/mL | |

| Anticancer (DLA Cells) | IC50 = 148.7 μg/mL |

Case Studies

-

Rheumatoid Arthritis Model :

- A study demonstrated that administration of this compound significantly reduced joint swelling and inflammatory markers in a rheumatoid arthritis model, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.

- Cancer Cell Line Studies :

Propriétés

Formule moléculaire |

C23H34O16 |

|---|---|

Poids moléculaire |

566.5 g/mol |

Nom IUPAC |

methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |

InChI |

InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3 |

Clé InChI |

WBFTYMQVABCVIU-UHFFFAOYSA-N |

SMILES canonique |

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.